molecular formula C9H7BrN2 B11884394 3-Bromo-8-methyl-1,6-naphthyridine

3-Bromo-8-methyl-1,6-naphthyridine

Cat. No.: B11884394
M. Wt: 223.07 g/mol
InChI Key: OVMIDLVMUSWNQR-UHFFFAOYSA-N
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Description

Significance of Naphthyridine Scaffolds in Contemporary Heterocyclic Chemistry Research

Naphthyridines, which are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings, represent a class of "privileged structures" in drug discovery. mdpi.com Their structural motif is present in numerous pharmacologically active molecules, exhibiting a wide array of biological effects. nih.gov These include anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant activities. nih.gov

The versatility of the naphthyridine scaffold stems from the presence of nitrogen atoms, which can act as hydrogen bond acceptors and influence the electronic properties of the ring system. This allows for fine-tuning of the molecule's interaction with biological targets. The six possible isomers of naphthyridine, distinguished by the position of the nitrogen atoms, further expand the accessible chemical space and potential biological applications. nih.govacs.org The development of novel synthetic routes to functionalized naphthyridines remains an active area of research, reflecting their importance in both synthetic and medicinal chemistry. nih.gov

The 1,6-Naphthyridine (B1220473) Isomer: A Focus on Structural Architectures and Research Relevance

Among the six isomers, the 1,6-naphthyridine framework has emerged as a particularly valuable scaffold in the development of therapeutic agents. acs.org Derivatives of 1,6-naphthyridine have shown promise as inhibitors of a variety of enzymes, including HIV integrase, phosphodiesterase 10A (PDE10A), and multiple kinase targets such as FGFR tyrosine kinase. acs.orgacs.org For instance, 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target for the treatment of hepatocellular carcinoma. acs.org Furthermore, 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been investigated as allosteric inhibitors of HIV-1 integrase. acs.org

The synthesis of highly substituted 1,6-naphthyridines is an area of significant interest, with researchers developing efficient methods to create diverse libraries of these compounds for biological screening. acs.orgacs.orgtandfonline.com The ability to introduce a variety of substituents at different positions on the 1,6-naphthyridine core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. nih.govnih.gov

Strategic Positioning of Halogen and Alkyl Substituents on Naphthyridine Cores for Academic Inquiry

The specific placement of halogen and alkyl groups on the naphthyridine scaffold is a key strategy for modulating the physicochemical and pharmacological properties of the resulting compounds. Halogen atoms, such as bromine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and by altering the electronic nature of the aromatic system.

The introduction of an alkyl group, such as a methyl group, can provide steric bulk, which can influence binding selectivity. It can also serve as a metabolic handle or, conversely, block a site of metabolism to improve the pharmacokinetic profile of a compound. The synthesis of substituted 1,6-naphthyridines often involves multi-step sequences where the desired substituents are introduced at specific positions. For example, synthetic strategies have been envisioned where a substituent at the 8-position of a 1,6-naphthyridine can be installed via a nucleophilic aromatic substitution reaction. acs.orgacs.org Similarly, the synthesis of a benzo[b] acs.orgacs.orgnaphthyridine derivative bearing a bromo substituent at the 8-position has been reported. nih.gov While specific research on 3-Bromo-8-methyl-1,6-naphthyridine is not extensively detailed in the available literature, the strategic combination of a bromo group at position 3 and a methyl group at position 8 would be a deliberate choice by medicinal chemists to explore and optimize the compound's biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

3-bromo-8-methyl-1,6-naphthyridine

InChI

InChI=1S/C9H7BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2-5H,1H3

InChI Key

OVMIDLVMUSWNQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=CC(=CN=C12)Br

Origin of Product

United States

Advanced Synthetic Strategies for 3 Bromo 8 Methyl 1,6 Naphthyridine and Precursor Molecules

Retrosynthetic Analysis of the 3-Bromo-8-methyl-1,6-naphthyridine Core Structure

A logical retrosynthetic analysis of this compound identifies the primary disconnection points at the carbon-bromine bond and the bonds forming the second pyridine (B92270) ring. The C-Br bond can be disconnected via an electrophilic aromatic substitution, leading back to the precursor 8-methyl-1,6-naphthyridine.

Further deconstruction of the 8-methyl-1,6-naphthyridine core can be envisioned through several classical cyclization strategies. For instance, a Friedländer-type disconnection across the C4a-N1 and C8a-C8 bonds points to a 4-amino-3-formylpyridine precursor and a propanone equivalent. Alternatively, applying the logic of a Skraup synthesis suggests a disconnection leading back to a substituted 4-aminopyridine (B3432731), specifically 4-amino-2-picoline (4-amino-2-methylpyridine), which would provide the pre-installed C8-methyl group. This latter approach simplifies the synthesis by incorporating a key substituent from the start.

Establishment of the 1,6-Naphthyridine (B1220473) Ring System

The formation of the 1,6-naphthyridine heterocyclic system is the cornerstone of the synthesis. Both classical and modern methods have been developed to achieve this, offering different advantages in terms of efficiency, substrate scope, and reaction conditions.

Classical Annulation Reactions for Naphthyridine Formation (e.g., Friedländer Condensation, Skraup Synthesis)

Classical methods for forming the second pyridine ring onto a pre-existing one are well-established in heterocyclic chemistry. researchgate.net

The Friedländer Annulation is a versatile method for constructing quinoline (B57606) and naphthyridine systems. wikipedia.org It involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgresearchgate.net For the synthesis of a 1,6-naphthyridine, this would typically involve reacting a 4-amino-3-formylpyridine with a suitable ketone in the presence of an acid or base catalyst. researchgate.netnih.gov The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic bicyclic system. wikipedia.org The regioselectivity can be controlled through the choice of catalyst and reaction conditions. organic-chemistry.org

The Skraup Synthesis is another powerful, albeit often vigorous, method for creating quinoline-type ring systems. acs.org It traditionally involves heating an aniline (B41778) (or aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent. acs.org For the 1,6-naphthyridine core, 4-aminopyridine or its derivatives serve as the key starting material. researchgate.netrsc.org While early attempts were not always successful, refined procedures, such as using 4-aminopyridine-N-oxide or a "sulfo-mix," have enabled the synthesis of 1,6-naphthyridine in moderate to good yields. acs.orgrsc.org The reaction to form 8-methyl-1,6-naphthyridine would logically start from 4-amino-2-picoline.

Classical Method Starting Materials Key Reagents General Conditions Reference(s)
Friedländer Condensation4-Amino-3-formylpyridine, KetoneAcid or Base Catalyst (e.g., NaOH, Choline Hydroxide)Heating in a solvent like water or ethanol wikipedia.orgresearchgate.netnih.gov
Skraup Synthesis4-Aminopyridine derivative, GlycerolSulfuric Acid, Oxidizing Agent (e.g., nitrobenzene)Vigorous heating acs.orgresearchgate.netrsc.org

Modern Tandem and Cascade Methodologies in Naphthyridine Construction

For naphthyridine synthesis, such approaches can involve metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization. researchgate.net For instance, a suitably substituted halopyridine could undergo a Heck coupling, followed by an in-situ cyclization to form the second ring. researchgate.net Multi-component reactions (MCRs) have also been employed, where three or more starting materials combine in a one-pot process to generate complex products like substituted 1,6-naphthyridines. researchgate.netekb.eg These MCRs often proceed through a cascade of reactions, demonstrating high atom economy and efficiency. researchgate.netwikipedia.org Ruthenium-catalyzed tandem sequences involving ring-closing metathesis followed by isomerization and cyclization have also shown promise in creating complex heterocyclic systems from simple precursors in one operation. youtube.com

Utility of Preformed Pyridine and Pyridone Rings in 1,6-Naphthyridine Synthesis

Building the 1,6-naphthyridine ring system can be efficiently achieved by starting with a pre-functionalized pyridine or pyridone ring. nih.govmdpi.com This approach allows for strategic placement of substituents that can guide the subsequent annulation reaction.

Syntheses can begin with a 4-aminopyridine that already contains a functional group at the C3 position, such as an aldehyde, ketone, nitrile, or ester. nih.gov This functional group then participates in a condensation reaction with a suitable partner to form the second ring. For example, 4-aminonicotinaldehyde (B1271976) can be condensed with malonamide (B141969) to yield a 1,6-naphthyridin-2(1H)-one. nih.gov Similarly, starting with a 4-chloropyridine (B1293800) derivative bearing an ester group allows for reaction with an amine and subsequent condensation to build the pyridone ring of the 1,6-naphthyridine system. nih.gov These methods provide a modular and flexible route to highly substituted naphthyridines. acs.org

Regioselective Incorporation of the Bromine Atom at the C3 Position

With the 8-methyl-1,6-naphthyridine core constructed, the final key step is the regioselective introduction of a bromine atom at the C3 position. The electronic nature of the diazaphenanthrene system, being generally electron-deficient, makes electrophilic substitution challenging and dictates the position of attack.

Electrophilic Aromatic Substitution for Direct Bromination

Direct bromination of the 1,6-naphthyridine ring system is achieved via electrophilic aromatic substitution. The positions most susceptible to electrophilic attack are influenced by the directing effects of the two nitrogen atoms. In the case of 1,6-naphthyridine, the C3 and C4 positions are generally favored.

Directed Metalation Strategies Followed by Electrophilic Quenching with Bromine Sources

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. uwindsor.caharvard.edu This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent ortho-position. The resulting organometallic intermediate can then be trapped with a suitable electrophile.

For a 1,6-naphthyridine framework, a strategically placed DMG can facilitate metalation at a specific position. For instance, Knochel and colleagues have demonstrated that precomplexation of a 1,5-naphthyridine (B1222797) with a magnesium amide base can induce regioselective magnesiation, which can then be quenched with various electrophiles. nih.gov A similar approach could be envisioned for the 1,6-naphthyridine system. The nitrogen atom at the N-6 position could potentially direct metalation to the C5 or C7 position. To achieve bromination at C3, a directing group would likely need to be installed at the C2 or C4 position of the 1,6-naphthyridine precursor.

Once the heteroaryl-metal intermediate is formed, it is quenched with an electrophilic bromine source. Common reagents for this purpose include molecular bromine (Br₂), N-bromosuccinimide (NBS), or iodine, as demonstrated in the functionalization of other bromo-naphthyridine analogues. beilstein-journals.org The reaction of the metalated naphthyridine with the electrophile results in the formation of the C-Br bond at the desired position. nih.govbeilstein-journals.org

Method Reagents & Conditions Description Potential Application
Directed ortho-Metalation (DoM)1. Directing Group (e.g., amide, OCONEt₂) on precursor. 2. Organolithium base (e.g., n-BuLi, s-BuLi, LDA) or hindered amide base (e.g., TMPMgCl·LiCl). 3. Electrophilic bromine source (e.g., Br₂, NBS).A directing group guides deprotonation to an adjacent carbon, which is then trapped by a bromine electrophile. harvard.eduRegioselective introduction of a bromine atom at the C3 position of a suitably substituted 1,6-naphthyridine precursor.

Catalytic Halogenation Approaches (e.g., Haloperoxidases)

Biocatalysis offers a green and often highly selective alternative to traditional chemical methods. Haloperoxidases are enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, generating a reactive electrophilic halogen species, such as hypobromous acid (HOBr). nih.govrsc.orgresearchgate.net This species can then halogenate organic substrates.

Vanadium-dependent haloperoxidases (VHPOs) are particularly robust and can perform halogenation on a range of substrates. chemrxiv.orgmdpi.com The enzymatic generation of the halogenating agent in situ at low concentrations can prevent over-halogenation and lead to high regioselectivity, which is often controlled by the substrate's electronic properties. researchgate.netmdpi.com For electron-rich heteroaromatic systems, electrophilic aromatic substitution is a common outcome.

While specific studies on the haloperoxidase-mediated bromination of 1,6-naphthyridine are not prevalent, the general applicability of these enzymes to arenes suggests this as a potential route. researchgate.net The inherent electronics of the 1,6-naphthyridine ring would dictate the site of bromination. The reaction's success would depend on the enzyme's ability to accept the naphthyridine scaffold as a substrate and the electronic activation of the target C3 position.

Catalyst Type Mechanism Advantages Challenges
Haloperoxidases (e.g., VHPO)Catalytic generation of an electrophilic bromine species (e.g., HOBr) from H₂O₂ and a bromide salt. nih.govrsc.orgHigh activity, mild reaction conditions, potential for high regioselectivity, environmentally benign. researchgate.netSubstrate specificity, enzyme stability, and potential for enzyme inactivation can be limiting factors. researchgate.netmdpi.com

Bromination via Radical Halo-nitration Pathways

Radical-based transformations provide alternative pathways for functionalization that are complementary to ionic reactions. An iron-mediated radical halo-nitration of alkenes has been developed, which involves the radical addition of nitrogen dioxide followed by trapping of the resulting radical with a halogen. organic-chemistry.org The nitrogen dioxide radical is generated from the thermal decomposition of iron(III) nitrate. organic-chemistry.org

Applying this methodology to a heteroaromatic system like 1,6-naphthyridine is not a direct extension, as the typical reaction involves addition to a double bond. However, radical substitution on heteroaromatic compounds is a known process. A hypothetical pathway could involve the generation of a bromine radical, which then adds to the naphthyridine ring. The resulting radical intermediate would then need to be oxidized to restore aromaticity, leading to the bromo-substituted product. More established methods for radical bromination often utilize reagents like N-bromoamides under visible light irradiation, which have proven effective for site-selective C-H functionalization. researchgate.net

Stereoselective Introduction of the Methyl Group at the C8 Position

Introducing a methyl group at the C8 position of the 1,6-naphthyridine core can be accomplished through various methods, either by building the ring system with the methyl group already in place or by late-stage functionalization.

Alkylation Protocols for N-Heterocyclic Frameworks

Late-stage methylation of a pre-formed naphthyridine ring is an attractive strategy. Several catalytic methods have been developed for the alkylation of N-heteroarenes.

Borrowing Hydrogen Catalysis : This method uses alcohols as alkylating agents, catalyzed by transition metals like iridium or cobalt. nih.govrsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with a nucleophilic C-H bond of the heterocycle. The catalyst then returns the hydrogen to complete the cycle. This approach is highly atom-economical.

Transition Metal-Free Methylation : A photochemical C-H methylation of 1,8-naphthyridine (B1210474) derivatives has been developed using dimethyl sulfoxide (B87167) (DMSO) as the methyl source, eliminating the need for a metal catalyst. researchgate.netrsc.org This approach offers a practical and environmentally friendly route to methylated naphthyridines.

Directed C-H Methylation : Palladium-catalyzed C-H methylation can be achieved using directing groups. For example, the C8-position of 1-naphthylamine (B1663977) scaffolds has been selectively methylated using a quinolinamide directing group. rsc.org A similar strategy could be adapted for the 1,6-naphthyridine system.

Alkylation Method Catalyst/Reagent Methyl Source Key Features
Borrowing HydrogenIridium or Cobalt complexes nih.govrsc.orgPrimary Alcohols (e.g., Methanol)Atom-economical, uses readily available alcohols.
Photochemical C-H MethylationVisible Light (metal-free) rsc.orgDMSOTransition metal-free, mild conditions.
Directed C-H MethylationPalladium catalysts rsc.orge.g., MeBF₃KHigh regioselectivity controlled by a directing group.

Functional Group Interconversion and Modification for Methyl Substitution

An alternative to direct C-H methylation is the conversion of an existing functional group at the C8 position into a methyl group. This is a common strategy in multi-step synthesis. A precursor molecule, such as an 8-bromo- or 8-amino-1,6-naphthyridine, could be synthesized first. The functional group at C8 could then be transformed.

For example, an 8-carboxy-1,6-naphthyridine derivative could be reduced to the corresponding hydroxymethyl group, which can then be further converted to the methyl group. Similarly, an 8-amino group can be converted to a methyl group via a Sandmeyer-type reaction, although this can be a challenging transformation. These multi-step sequences offer flexibility but often involve more synthetic steps compared to direct C-H functionalization. ub.edu

Post-Synthetic Functionalization of Naphthyridine Intermediates

Once the this compound core is synthesized, the bromine atom at the C3 position serves as a versatile handle for further diversification. Aryl bromides are valuable substrates for a wide array of transition metal-catalyzed cross-coupling reactions. nih.gov

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or alkyl groups at the C3 position.

Sonogashira Coupling : Palladium- and copper-catalyzed coupling with terminal alkynes provides access to alkynyl-substituted naphthyridines. This has been demonstrated on other bromo-naphthyridine systems. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromo-naphthyridine with various amines.

Cyanation : The bromo group can be displaced by a cyanide source, such as copper(I) cyanide, to install a nitrile group, which is a valuable synthetic intermediate itself. nih.gov

These post-synthetic modifications allow for the rapid generation of a library of complex molecules from a common intermediate, which is crucial for applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Exploitation of Ditriflates and Halogenated Derivatives as Reactive Building Blocks

The synthesis of highly functionalized naphthyridines often begins with precursors bearing multiple reactive sites. Dihalogenated or halogen-triflate substituted naphthyridines are particularly valuable building blocks due to the differential reactivity of the leaving groups, which allows for selective and sequential functionalization.

A key principle in this strategy is the exploitation of the reactivity difference between a carbon-bromine bond and a carbon-oxygen bond (in the form of a tosylate or triflate). Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be directed to selectively react with the bromide over the tosylate, leaving the latter available for a subsequent transformation. A study on a related system, methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate, demonstrated this principle effectively. d-nb.info The reaction with an arylboronic acid proceeded with excellent chemo-selectivity, favoring substitution at the C-5 bromide position while leaving the C-8 tosyloxy group intact. d-nb.info This allows for a one-pot reaction with two different boronic acids to be introduced sequentially, creating highly substituted and diverse naphthyridine scaffolds. d-nb.info This stepwise approach is crucial for building molecular complexity in a controlled manner.

Table 1: Chemo-selective Suzuki-Miyaura Reaction on a Bromo-Tosyloxy Naphthyridine Precursor d-nb.info
PrecursorArylboronic Acid (Equivalents)Observed SelectivityProduct Type
Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate1 equiv.Reaction occurs at the C-Br bondMonoarylated
Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate2 equiv.Reaction occurs at both C-Br and C-OTs bondsDiarylated

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. harvard.edu For a substrate like this compound, where a bromine atom is attached to an sp²-hybridized carbon, these reactions provide a versatile platform for derivatization. The general mechanism for these reactions proceeds through a common catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. harvard.eduprinceton.edu

Suzuki-Miyaura Reaction The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.edu This reaction is widely used for creating biaryl compounds and is noted for its mild conditions and the low toxicity of the boron-containing reagents. msu.eduorganic-chemistry.org In the context of this compound, the bromine at the C-3 position can be readily coupled with a variety of aryl- or vinyl-boronic acids to introduce diverse substituents. Studies on other bromo-substituted pyridines and naphthyridines have shown high yields and regioselectivity in Suzuki-Miyaura couplings. d-nb.infomsu.edu

Heck Reaction The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comrsc.org This method allows for the introduction of vinyl groups onto the naphthyridine core. For this compound, reacting it with various alkenes under Heck conditions would yield 3-vinyl-8-methyl-1,6-naphthyridine derivatives. The reaction typically exhibits high trans selectivity. youtube.com Unique transformations, such as tandem Heck-lactamization reactions, have been observed in related halogenated pyridine systems, highlighting the potential for complex molecular constructions. nih.gov

Stille Reaction The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (stannane) with an organic halide catalyzed by palladium. rsc.orgresearchgate.net A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups on both coupling partners. rsc.org The reaction could be used to couple this compound with aryl, vinyl, or alkynyl stannanes. However, a significant drawback is the toxicity and difficulty in removing the tin byproducts. rsc.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboron (R-B(OH)₂)Mild conditions, commercially available reagents, low toxicity of byproducts. harvard.edumsu.eduRequires a base, which can sometimes be incompatible with sensitive substrates.
HeckAlkene (R-CH=CH₂)No need for pre-formed organometallic reagents for the alkene partner. youtube.comScope can be limited to certain classes of alkenes; regioselectivity can be an issue.
StilleOrganostannane (R-Sn(Alkyl)₃)Highly versatile, tolerant of many functional groups, no base required. rsc.orgToxicity of organotin reagents and byproducts is a major concern. rsc.org

Nucleophilic Aromatic Substitution on Activated Naphthyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. mt.com The naphthyridine nucleus, with its two electron-withdrawing nitrogen atoms, is inherently activated towards this type of reaction, making it an electrophile that can be attacked by nucleophiles. wikipedia.orgbaranlab.org

The reaction typically proceeds via a two-step addition-elimination mechanism. A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine at C-3 of this compound), forming a negatively charged intermediate known as a Meisenheimer complex. mt.com This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic rings. In the second, usually rapid step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

For this compound, the bromine atom can be displaced by a wide range of nucleophiles, including:

Amines: Reaction with primary or secondary amines to form amino-naphthyridines.

Alkoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) to introduce alkoxy groups.

Thiols: Reaction with thiolates to form thioethers.

The efficiency of SNAr reactions on halopyridines and related heterocycles is well-documented, with the reactivity of the leaving group often following the order F > Cl ≈ Br > I, which is opposite to the trend seen in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. baranlab.org

Metalation and Derivatization via Organometallic Reagents

The derivatization of this compound can also be achieved through the formation of an organometallic intermediate, which then acts as a potent nucleophile to react with various electrophiles. rsc.org This is typically accomplished either by halogen-metal exchange or by direct deprotonation (metalation).

Halogen-Metal Exchange: The bromine atom at the C-3 position can be exchanged for a metal, most commonly lithium, by treatment with a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (-78 °C). princeton.eduyoutube.com This reaction would generate the highly reactive 8-methyl-1,6-naphthyridin-3-yl)lithium species. This intermediate can then be quenched with a diverse range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C-3 position. This method has been shown to be effective for the lithiation of 3-bromopyridine. princeton.edu

Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy where a functional group on the aromatic ring directs a strong base to deprotonate a specific adjacent proton. nih.gov In the 1,6-naphthyridine system, the ring nitrogen atoms can act as directing metalation groups (DMGs), coordinating to the organolithium reagent and facilitating deprotonation of a nearby C-H bond. harvard.edu In a related system, 4-bromobenzo[c] d-nb.infoharvard.edunaphthyridine, regioselective metalation was achieved at the C-5 position, which is ortho to a ring nitrogen, using the hindered base TMPMgCl∙LiCl. d-nb.info For this compound, deprotonation would be expected to occur regioselectively at one of the positions adjacent to the ring nitrogens (C-5 or C-7), with the specific site influenced by steric and electronic factors. This approach creates a new nucleophilic center on the ring without consuming the existing bromine atom, allowing for subsequent cross-coupling reactions at the C-3 position.

Table 3: Potential Metalation Pathways for this compound
PathwayReagentReactive IntermediatePotential for Derivatization
Halogen-Metal Exchangen-BuLi or t-BuLi, -78 °C(8-methyl-1,6-naphthyridin-3-yl)lithiumReaction with electrophiles at C-3 position.
Directed DeprotonationLDA or TMPMgCl∙LiCl3-Bromo-8-methyl-1,6-naphthyridin-5(or 7)-yl)lithiumReaction with electrophiles at C-5 or C-7, leaving C-3 bromine for other reactions.

Reactivity Profiles and Chemical Transformations of 3 Bromo 8 Methyl 1,6 Naphthyridine

Chemical Reactions Involving the Bromine Atom at C3

The bromine atom at the C3 position of the 3-Bromo-8-methyl-1,6-naphthyridine ring is a versatile functional handle. Being attached to an electron-deficient pyridine (B92270) ring, the C-Br bond is activated towards several types of transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the ring nitrogen atoms in the 1,6-naphthyridine (B1220473) system facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. The bromine atom can be displaced by a variety of nucleophiles, a common strategy for introducing diverse functional groups.

Amines are effective nucleophiles for this transformation. For instance, reactions analogous to those seen with other bromo-naphthyridines, such as the reaction of 3-bromo-1,8-naphthyridine with potassium amide, demonstrate the feasibility of introducing amino groups sci-hub.se. It is expected that this compound would react with primary and secondary amines, under thermal or base-catalyzed conditions, to yield the corresponding 3-amino-8-methyl-1,6-naphthyridine derivatives. Another potent nitrogen nucleophile, hydrazine, has been shown to displace bromine from bromo-naphthyridine rings, which can be a pathway to other functional groups scispace.com.

Thiolates, the sulfur analogues of alkoxides, are also excellent nucleophiles for SNAr reactions and can be used to introduce thioether moieties onto the 1,6-naphthyridine scaffold. These reactions typically proceed under basic conditions, which generate the more nucleophilic thiolate anion.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-Naphthyridine Scaffolds

NucleophileReagents and ConditionsExpected Product with this compound
Amine (e.g., R₂NH)Heat, Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO)3-(Dialkylamino)-8-methyl-1,6-naphthyridine
Hydrazine (H₂NNH₂)Heat in a suitable solvent (e.g., Dioxane)3-Hydrazinyl-8-methyl-1,6-naphthyridine
Thiol (e.g., RSH)Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF)8-Methyl-3-(alkylthio)-1,6-naphthyridine

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C3-bromo position of this compound is an ideal site for such transformations. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction couples the bromo-naphthyridine with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond wikipedia.orglibretexts.org. This method is highly versatile for introducing aryl, heteroaryl, or alkyl groups at the C3 position. The reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand and requires a base. The Suzuki-Miyaura coupling of 3-bromopyridine with potassium phenyltrifluoroborate has been optimized, providing a template for its application on the 1,6-naphthyridine system researchgate.net.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, which couples the bromo-naphthyridine with a terminal alkyne wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine which can also serve as the solvent organic-chemistry.org. This reaction is valuable for constructing conjugated systems and has been successfully applied to 2-amino-3-bromopyridines scirp.org.

Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the bromo-naphthyridine and an alkene organic-chemistry.org. This palladium-catalyzed reaction is used to introduce vinyl groups, which can be further functionalized.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method wikipedia.orglibretexts.orgorganic-chemistry.org. It allows for the coupling of the bromo-naphthyridine with a wide range of primary and secondary amines, including anilines and heterocycles, under milder conditions than traditional SNAr reactions wikipedia.orgchemspider.comnih.gov. Similarly, the analogous C-O bond formation can be achieved to synthesize aryl ethers.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingBoronic acid/ester (R-B(OR)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), BaseC-C
Sonogashira CouplingTerminal alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt, Amine baseC-C (alkynyl)
Heck CouplingAlkene (R-CH=CH₂)Pd(0) complex, BaseC-C (alkenyl)
Buchwald-Hartwig AminationAmine (R₂NH)Pd(0) complex with specific ligands, BaseC-N

The bromine atom at C3 can be removed and replaced with a hydrogen atom through reductive debromination. One common method is catalytic hydrogenation. For example, 6-amino-8-bromo-1,7-naphthyridine has been successfully debrominated using hydrogen gas over a palladium on carbon (Pd/C) catalyst in the presence of a base clockss.org. However, care must be taken as catalytic reduction of halogenated naphthyridines can sometimes lead to partial or complete reduction of the heterocyclic rings scispace.com.

An alternative, non-catalytic method involves converting the bromo-substituent into a hydrazino-group via nucleophilic substitution with hydrazine, followed by oxidation (e.g., with cupric sulfate) to afford the debrominated product scispace.com.

Reactivity of the Naphthyridine Nitrogen Atoms

The two nitrogen atoms in the 1,6-naphthyridine ring are basic and nucleophilic, making them susceptible to reactions with electrophiles. Their reactivity can be influenced by electronic and steric factors.

The lone pair of electrons on the nitrogen atoms can attack alkylating agents, such as alkyl halides or sulfates, in N-alkylation reactions. This results in the formation of N-alkyl-1,6-naphthyridinium salts nih.gov. The relative reactivity of N1 versus N6 towards alkylation would depend on their respective basicity and steric accessibility. Such modifications can significantly alter the compound's physical properties, such as solubility, and its biological activity.

Similarly, N-acylation can occur with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base researchgate.net. This reaction attaches an acyl group to one of the nitrogen atoms, forming an N-acylnaphthyridone if the starting material is a naphthyridinone, or an N-acylnaphthyridinium salt. N-acylation is a common method to modify the electronic properties and basicity of the nitrogen atom.

Oxidation of the ring nitrogen atoms leads to the formation of N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used for this transformation. The synthesis of 1,6-naphthyridine-N-oxide has been reported, demonstrating the feasibility of this reaction on the 1,6-naphthyridine scaffold acs.org. N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions, and can also serve as a protecting group or a handle for further functionalization.

As mentioned in the context of N-alkylation, the reaction of the naphthyridine nitrogen atoms with alkyl halides leads to the formation of quaternary ammonium salts nih.gov. If an excess of the alkylating agent is used, it is possible to form a di-quaternary salt where both nitrogen atoms are alkylated. The formation of these salts enhances the water solubility of the compound and introduces a positive charge, which can be important for biological interactions.

Coordination Chemistry and Ligand Design Principles

The 1,6-naphthyridine scaffold is a recognized structural motif in the design of ligands for coordination chemistry. chemimpex.com The nitrogen atoms of the naphthyridine ring system possess lone pairs of electrons that can coordinate with metal ions, making them effective bidentate ligands. The specific geometry of 1,6-naphthyridine, with its two nitrogen atoms positioned in a meta-like arrangement across the fused rings, influences the bite angle and the resulting geometry of the metal complexes it forms.

While research on the specific coordination chemistry of this compound is not extensively detailed, the principles can be inferred from related naphthyridine isomers, particularly the well-studied 1,8- and 1,5-naphthyridines. The 1,8-naphthyridine (B1210474) core, for example, is known for its ability to stabilize binuclear metal systems due to the syn disposition of its nitrogen lone pairs. nih.gov This allows two metal centers to be held in close proximity, facilitating studies of metal-metal cooperativity. nih.govrsc.org

For this compound, the N1 and N6 atoms can act as a chelating unit. The electronic properties of the ligand, and thus the stability and reactivity of its metal complexes, are modulated by the substituents. The electron-withdrawing nature of the bromine atom at C3 would decrease the electron density on the ring system, thereby reducing the Lewis basicity of the nitrogen atoms compared to an unsubstituted 1,6-naphthyridine. Conversely, the electron-donating methyl group at C8 would slightly increase the basicity. These electronic effects can be fine-tuned to modulate the properties of the resulting metal complexes for applications in catalysis and materials science. chemimpex.com

Table 1: Comparison of Naphthyridine Isomers in Ligand Design

Isomer Nitrogen Positions Typical Coordination Mode Key Feature
1,6-Naphthyridine 1 and 6 Bidentate Chelating Asymmetric, forms complexes with strained geometries.
1,8-Naphthyridine 1 and 8 Bidentate, Bridging Syn orientation of N atoms, ideal for dinuclear complexes. nih.gov
1,5-Naphthyridine (B1222797) 1 and 5 Bidentate Chelating Anti orientation of N atoms, can form mononuclear or polymeric complexes.

Transformations at the Methyl Group at C8

The methyl group at the C8 position of the 1,6-naphthyridine ring is analogous to a benzylic methyl group due to its attachment to an aromatic system. This position is activated towards radical and oxidative reactions because the resulting radical or cationic intermediates are stabilized by resonance with the aromatic rings.

Common transformations for such "benzylic" positions include halogenation and oxidation. masterorganicchemistry.com While direct oxidation of the methyl group of this compound to a carbonyl (aldehyde or carboxylic acid) is not specifically documented, the reaction is a fundamental transformation for alkylarenes. nih.gov Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can typically oxidize a benzylic methyl group to a carboxylic acid, provided there is at least one benzylic C-H bond. masterorganicchemistry.com

Another key reaction is benzylic bromination, often achieved under radical conditions using reagents like N-Bromosuccinimide (NBS) with a radical initiator. This would convert the C8-methyl group into a bromomethyl group (—CH₂Br). This halide is a versatile intermediate that can be subsequently converted into other functional groups, such as aldehydes, through methods like the Kornblum oxidation or Sommelet reaction. asianpubs.orgresearchgate.net

Table 2: Potential Functionalization Reactions at the C8-Methyl Group

Reaction Type Reagents Potential Product
Radical Bromination N-Bromosuccinimide (NBS), AIBN/light 3-Bromo-8-(bromomethyl)-1,6-naphthyridine
Strong Oxidation KMnO₄, heat 3-Bromo-1,6-naphthyridine-8-carboxylic acid
Controlled Oxidation Milder oxidizing agents 3-Bromo-1,6-naphthyridine-8-carbaldehyde
Halide to Aldehyde DMSO, NaHCO₃ (Kornblum oxidation) on bromomethyl intermediate 3-Bromo-1,6-naphthyridine-8-carbaldehyde

Oxidative and Reductive Manipulations of the 1,6-Naphthyridine Core

Oxidation of the 1,6-naphthyridine core itself can lead to several products. One common transformation is the N-oxidation of the ring nitrogens to form N-oxides. The nitrogen atoms in heteroaromatic systems are susceptible to oxidation by peracids like meta-chloroperoxybenzoic acid (m-CPBA). Given the two non-equivalent nitrogen atoms in this compound, a mixture of the N1-oxide and N6-oxide could be expected. The selectivity of N-oxidation is influenced by the electronic environment of each nitrogen. The N1 is part of a pyridine ring substituted with an electron-withdrawing bromine, while N6 is in a ring with an electron-donating methyl group. This suggests that the N6 position may be more nucleophilic and thus more readily oxidized.

Recent methodologies have focused on achieving high selectivity in the N-oxidation of heterocycles, even in the presence of other oxidizable groups like aliphatic amines. nih.govchemistryviews.org These methods often use an in-situ protonation strategy to protect more basic sites, allowing for targeted oxidation of the less basic heteroaromatic nitrogen. nih.gov

Formation of a carbonyl group on the ring, creating a naphthyridinone, is another significant oxidative transformation. nih.gov This typically requires harsher conditions or proceeds from a pre-functionalized substrate, such as the oxidation of a di- or tetrahydro-naphthyridine derivative.

The aromatic rings of the 1,6-naphthyridine core can be reduced to form partially saturated systems, such as di- and tetrahydro-1,6-naphthyridines. These reduced scaffolds are important in medicinal chemistry. The reduction of N-heteroarenes is a common strategy to generate three-dimensional structures from flat aromatic precursors. chemrxiv.org

Catalytic hydrogenation is a primary method for this transformation. For this compound, the reduction would likely proceed to form 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine . echemi.comamericanelements.com The conditions for such reductions must be carefully controlled to avoid undesired side reactions, such as the hydrogenolysis of the carbon-bromine bond. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often used, sometimes under acidic conditions to activate the heterocyclic ring towards reduction.

Recent advances have focused on developing highly selective reduction methods. For instance, a titanium-catalyzed system using ammonia borane as the reducing agent has been shown to effectively reduce a variety of N-heteroarenes, including halogenated quinolines, to their tetrahydro derivatives with broad functional group tolerance. chemrxiv.org Furthermore, asymmetric synthesis methods, such as ruthenium-catalyzed enantioselective transfer hydrogenation, have been developed to produce chiral tetrahydro-1,6-naphthyridine scaffolds. nih.gov

Table 3: Methods for the Reduction of the 1,6-Naphthyridine Core

Method Catalyst / Reagents Product Key Features
Catalytic Hydrogenation H₂, Pd/C or PtO₂ Tetrahydro derivative Standard method; potential for dehalogenation.
Transfer Hydrogenation Hantzsch ester, acid Tetrahydro derivative Milder conditions compared to H₂ gas.
Titanium Catalysis Cp₂TiCl₂, NH₃·BH₃ Tetrahydro derivative High functional group tolerance. chemrxiv.org
Asymmetric Hydrogenation Chiral Ru-catalyst Enantiomerically enriched tetrahydro derivative Access to chiral building blocks. nih.gov

Computational and Theoretical Investigations of 3 Bromo 8 Methyl 1,6 Naphthyridine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules at the electronic level. These methods are instrumental in predicting the behavior of 3-Bromo-8-methyl-1,6-naphthyridine in chemical reactions and biological systems.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It has been successfully applied to various naphthyridine derivatives to understand their geometries, electronic properties, and reaction energetics. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to investigate the equilibrium geometry of novel heteroannulated chromone (B188151) derivatives of nih.govnih.govnaphthyridine. researchgate.net Such studies provide valuable information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the reactivity of the broader 1,5-naphthyridine (B1222797) class, which shares similarities with the 1,6-isomer, has been explored. nih.gov The reactivity patterns of 1,5-naphthyridines are comparable to those of quinolines and include electrophilic substitution, nucleophilic substitution, oxidation, and reduction. nih.gov DFT calculations can be employed to model the transition states and intermediates of such reactions, thereby elucidating the reaction pathways and predicting the kinetic and thermodynamic favorability of different transformations. For example, in a study of novel 1,8-naphthyridine (B1210474) derivatives, DFT calculations at the B3LYP/6-31(d) level were used to relate their electronic properties to their observed cytotoxic activity. researchgate.net

Anharmonic DFT calculations have also proven to be a highly relevant tool in supporting the analysis of the rotational spectra of 1,6-naphthyridine (B1220473), demonstrating good agreement between experimental and calculated infrared spectra. aip.org This underscores the power of DFT in predicting spectroscopic properties, which are intimately linked to the molecule's electronic structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For various naphthyridine derivatives, HOMO-LUMO analysis has been performed using DFT calculations. For example, in a study of a novel 5-methyl-8H-benzo[h]chromeno[2,3-b] nih.govnih.govnaphthyridine-6(5H),8-dione, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the energies of the HOMO and LUMO. researchgate.net This information, in turn, allows for the calculation of global quantum molecular descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.net These reactivity indices provide a quantitative measure of the molecule's reactivity.

In a different study, the HOMO and LUMO of a Tröger's base derivative containing a naphthalimide unit were investigated using DFT. The calculations revealed that the HOMO was primarily located on the Tröger's base unit (the donor), while the LUMO was localized on the naphthalimide moiety (the acceptor), indicating a donor-π-acceptor (D-π-A) type fluorophore. researchgate.net This separation of the frontier orbitals is crucial for understanding the intramolecular charge transfer (ICT) properties of the molecule.

The following table summarizes representative global quantum molecular descriptors that can be calculated from HOMO and LUMO energies, based on a study of a related naphthyridine derivative. researchgate.net

DescriptorFormulaSignificance
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (σ) 1 / ηReciprocal of hardness, indicates reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.
Chemical Potential (μ) Related to the escaping tendency of electrons.
Electrophilicity Index (ω) μ2 / (2η)Measures the propensity of a species to accept electrons.

Molecular Modeling and Docking Studies of Naphthyridine Scaffolds

Molecular modeling techniques, particularly molecular docking, are pivotal in rational drug design. These methods allow for the visualization and prediction of how a ligand, such as a this compound derivative, might bind to a biological target, such as a protein or enzyme.

Molecular docking studies have been extensively used to investigate the binding of naphthyridine derivatives to a variety of biological targets, providing insights into their potential therapeutic applications. For instance, docking studies of 1,8-naphthyridine-3-carboxylic acid derivatives with Salmonella typhi OmpF complexed with ciprofloxacin (B1669076) revealed that the compounds could act as covalent crosslinkers on the DNA gyrase B subunit and intercalate with DNA. semanticscholar.orgresearchgate.net

In another study, molecular docking was used to investigate the binding of novel 1,8-naphthyridine derivatives to the human estrogen receptor, a target in breast cancer therapy. researchgate.net The results showed that several of the synthesized compounds exhibited better binding energies than the standard drug, tamoxifen. The interactions observed in the docking simulations included hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's active site.

Furthermore, molecular docking has been employed to study the interactions of 1,6-naphthyridin-2(1H)-one derivatives with PDK1, a promising target for anticancer drugs. researchgate.net These studies help to rationalize the structure-activity relationships (SAR) observed for a series of compounds and guide the design of more potent inhibitors. The introduction of specific substituents on the naphthyridine scaffold can significantly influence the binding affinity and selectivity for a particular target. For example, in a series of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one-based c-Met kinase inhibitors, a comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for effective inhibition. nih.govrsc.org

In the context of this compound, the naphthyridine core is expected to be largely planar. The primary conformational flexibility would arise from the rotation of the methyl group at the C-8 position. While this rotation is likely to have a low energy barrier, certain preferred orientations may be favored due to subtle steric and electronic interactions with the rest of the molecule and the surrounding environment.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a systematic search of the conformational space and identify the most stable geometries. This information is crucial for developing accurate molecular models for use in docking and QSAR studies. For instance, the geometry of dibenzo[b,h] nih.govnih.govnaphthyridine derivatives has been studied, revealing that the fused tetracyclic ring system is essentially planar. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.com QSAR models are valuable tools for predicting the activity of new compounds, understanding the structural requirements for activity, and guiding the optimization of lead compounds in drug discovery.

Several QSAR studies have been performed on various series of naphthyridine derivatives. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a series of naphthyridine derivatives with cytotoxic activity against several human cancer cell lines. nih.gov The resulting QSAR models were highly predictive and provided contour maps that highlighted the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions were favorable or unfavorable for activity. nih.govnih.gov

The 3D-QSAR contour maps suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, as well as a C-2 naphthyl ring, were important for cytotoxicity. nih.gov The models also indicated that the introduction of methyl groups at specific positions on the naphthyl ring could increase activity against HeLa cells, while the replacement of other positions with negatively charged groups or hydrogen bond acceptors could enhance activity against HL-60 cells. nih.gov

Another QSAR study on a series of 1-[(2-hydroxyethoxy)-methyl]-6-(phenylthio)thymine (HEPT) derivatives as anti-HIV-1 agents was performed using the Monte Carlo method. nih.gov The QSAR models, which were based on simplified molecular input-line entry system (SMILES) and molecular graph representations of the structures, were statistically robust and allowed for the identification of structural alerts for the increase or decrease of activity.

For a series of 1,8-naphthalimide-4-aminoquinoline derivatives with antimalarial activity, a QSAR analysis was carried out using descriptors such as dipole moment, atomic net charge, ELUMO, EHOMO, surface area, and log P. walisongo.ac.id The resulting QSAR equation provided a quantitative relationship between the structural features and the antimalarial activity.

While a specific QSAR study on this compound and its close analogs is not available, the methodologies and principles from these studies on other naphthyridine derivatives could be readily applied. A QSAR model for this class of compounds would help to elucidate the quantitative effects of the bromo and methyl substituents, as well as other structural modifications, on a particular biological activity of interest.

The following table lists some of the descriptors commonly used in QSAR studies, categorized by their type. elsevierpure.comwalisongo.ac.idresearchgate.net

CategoryDescriptor Examples
Electronic Dipole moment, Atomic net charge, HOMO energy, LUMO energy, Polarizability
Steric Molecular weight, Molar refractivity, Surface area, Volume
Hydrophobic Log P (partition coefficient), Hydration energy
Topological Connectivity indices, Shape indices

Development of Predictive Models based on Molecular Descriptors

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. This method establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, the process begins with the calculation of a wide array of molecular descriptors.

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation (e.g., connectivity indices, topological indices, counts of functional groups).

3D Descriptors: Requiring a 3D conformation of the molecule (e.g., geometric descriptors, surface area, volume).

Quantum-Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Once calculated using software like Dragon or Molecular Operating Environment (MOE), a crucial step is to select the most relevant descriptors that significantly influence the biological activity being studied. iautmu.ac.irresearchgate.net Techniques such as Genetic Algorithms (GA) combined with Multiple Linear Regression (MLR) or Stepwise-MLR are employed to choose a small subset of descriptors that build a statistically robust and predictive QSAR model. iautmu.ac.ir

For instance, in a study on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives, researchers used GA-MLR to develop a QSAR model for predicting anticancer activity. iautmu.ac.ir A similar approach for this compound derivatives would involve synthesizing a library of related compounds, testing their activity (e.g., IC₅₀), calculating descriptors, and generating a predictive model. Such a model could then be used to forecast the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

Table 1: Representative Molecular Descriptors for QSAR Modeling

Descriptor Type Example Descriptor Information Encoded
Constitutional (1D) Molecular Weight (MW) Size of the molecule
Topological (2D) Zagreb Index Degree of branching in the molecule
Geometric (3D) Solvent Accessible Surface Area (SASA) Molecule's surface available for interaction
Quantum-Chemical HOMO Energy Electron-donating ability

Correlation of Theoretical Parameters with Experimental Observations

The validity of any computational model rests on its ability to accurately reflect experimental reality. Therefore, a critical step in theoretical investigations is to correlate calculated parameters with experimentally determined values. In the context of this compound, this involves comparing predicted properties with measured data.

In QSAR studies, the predictive power of the model is validated by correlating the predicted activities with the experimental activities of a "test set" of compounds not used in model generation. iautmu.ac.ir High correlation coefficients (r²) and predictive r-squared values (q²) indicate a robust model. For example, 3D-QSAR models developed for naphthyridine derivatives as CDK8 inhibitors showed high correlation (r² > 0.95), confirming that the models accurately captured the structure-activity relationship. nih.gov

Beyond biological activity, theoretical parameters can be correlated with physicochemical properties. For example, a study on the molecular recognition of naphthyridine derivatives used a Free-Wilson model to calculate the contributions of different structural fragments to the binding affinity (ln Kb). mdpi.com These theoretical contributions were then correlated with experimentally measured binding constants, providing a quantitative understanding of how structural modifications impact molecular interactions. mdpi.com Similarly, calculated quantum-chemical parameters like HOMO-LUMO gaps can be correlated with experimentally observed spectroscopic properties (e.g., UV-Vis absorption maxima) or electrochemical behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

While QSAR and docking provide static pictures, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their complexes. For this compound derivatives, MD simulations are particularly useful for assessing the stability of ligand-receptor complexes.

Several studies on naphthyridine derivatives have employed MD simulations. For instance, in an investigation of 1,8-naphthyridine derivatives as anti-tuberculosis agents, 100-nanosecond MD simulations were performed on the most active compound docked into the active site of the enoyl-ACP reductase (InhA) enzyme. nih.gov The simulation helps to:

Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over time, researchers can determine if the ligand remains stably bound in the active site.

Analyze Intermolecular Interactions: MD simulations can track the persistence of key interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the protein, confirming the binding mode predicted by docking. nih.gov

Understand Conformational Changes: The simulation reveals how the ligand and protein adapt to each other's presence, providing a more realistic view of the binding event.

For this compound derivatives designed as inhibitors of a specific protein target, MD simulations would be a crucial step to validate docking results and ensure the stability of the proposed binding mode, providing confidence in the design strategy. nih.govnih.gov

In Silico Prediction of Chemical Space and Diversity (e.g., PASS, SwissADME)

In the early stages of drug discovery, it is vital to assess the "drug-likeness" and potential pharmacokinetic profiles of new compounds. In silico tools provide a rapid and cost-effective way to evaluate these properties, helping to filter out candidates that are likely to fail later in development due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net

Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities (e.g., anticancer, anti-inflammatory, enzyme inhibition) based on the structure of a compound. The output is a list of potential activities with a corresponding probability score (Pa). For novel this compound derivatives, PASS could be used to uncover new potential therapeutic applications beyond the primary design goal. researchgate.net

SwissADME: This is a popular free web tool used to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. researchgate.netnih.gov For a given structure, it calculates numerous parameters. A study on 1,8-naphthyridine derivatives used SwissADME to predict their ADMET properties. nih.gov For this compound, a similar analysis would provide critical insights.

Table 2: Example of SwissADME Parameters for a Hypothetical Derivative

Property Class Parameter Predicted Value/Comment Significance
Physicochemical Molecular Weight < 500 g/mol Lipinski's Rule
LogP (Lipophilicity) < 5 Lipinski's Rule
H-bond Donors < 5 Lipinski's Rule
H-bond Acceptors < 10 Lipinski's Rule
Pharmacokinetics GI Absorption High Predicts oral bioavailability
BBB Permeant No Predicts ability to cross the blood-brain barrier
P-gp Substrate No Predicts susceptibility to efflux pumps
CYP Inhibitor No inhibition of major isoforms Predicts potential for drug-drug interactions
Drug-Likeness Lipinski's Rule 0 Violations General drug-likeness
PAINS Alert 0 alerts Flags problematic fragments known for non-specific activity

| Medicinal Chemistry | Synthetic Accessibility | 2.5 (Easy) | Estimates ease of synthesis |

By using these predictive tools, researchers can prioritize derivatives of this compound that not only have high predicted potency but also possess favorable ADME properties and a low risk of toxicity, thereby increasing the efficiency and success rate of the drug discovery process. nih.govresearchgate.net

Role of 3 Bromo 8 Methyl 1,6 Naphthyridine As a Key Intermediate in Chemical Synthesis

Crafting Diversified Naphthyridine Libraries for Research and Development

The ability to rapidly generate large collections of structurally related compounds, known as chemical libraries, is a cornerstone of modern drug discovery and chemical biology. 3-Bromo-8-methyl-1,6-naphthyridine is an ideal scaffold for the construction of these libraries due to the reactivity of its bromine substituent, which allows for a wide range of chemical modifications.

Scaffold Derivatization for High-Throughput Screening Programs

High-throughput screening (HTS) is a critical process in drug discovery that involves the automated testing of thousands of compounds to identify those with a desired biological activity. nih.gov The 1,6-naphthyridine (B1220473) scaffold is a "privileged structure," meaning it is a molecular framework that is often found in biologically active compounds. nih.gov This makes derivatives of this compound prime candidates for inclusion in HTS libraries.

The bromine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl groups. nih.gov This enables the synthesis of a vast number of distinct molecules, each with the potential to interact with biological targets in a unique way. For instance, screening a library of 1,6-naphthyridine derivatives can lead to the identification of novel inhibitors for enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders. mdpi.com The systematic modification of the 1,6-naphthyridine core allows for the exploration of the structure-activity relationship (SAR), providing valuable insights into how chemical structure influences biological function. nih.gov

Applications in Combinatorial Chemistry and Parallel Synthesis

Combinatorial chemistry and parallel synthesis are powerful techniques used to rapidly generate large numbers of compounds in a systematic and efficient manner. These methodologies are particularly well-suited for the derivatization of the this compound scaffold. By reacting the bromo-substituted core with a diverse set of building blocks in a parallel fashion, a large library of analogs can be synthesized simultaneously. ekb.eg

This approach has been successfully employed to create libraries of 1,6-naphthyridine derivatives for various research purposes, including the discovery of new therapeutic agents. ekb.egresearchgate.net The versatility of the starting material allows for the introduction of a wide range of functional groups, leading to libraries with significant chemical diversity. This diversity is crucial for increasing the probability of finding "hit" compounds during screening campaigns.

Contributions to Advanced Organic Material Science Research

The unique photophysical and electronic properties of the naphthyridine core have positioned its derivatives as promising candidates for applications in materials science, particularly in the development of advanced organic materials.

Precursors for Optoelectronic Materials (e.g., Organic Light Emitting Diodes - OLEDs)

Organic Light Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of these devices is highly dependent on the organic materials used in their construction. Naphthyridine derivatives have emerged as a promising class of materials for use in OLEDs due to their high thermal stability and excellent charge-transport properties. researchgate.net

While research has highlighted the potential of 1,8-naphthyridine (B1210474) oligomers as n-type materials in OLEDs, the fundamental properties of the 1,6-naphthyridine scaffold suggest its derivatives could also be valuable. researchgate.net The bromine atom in this compound can be readily replaced through cross-coupling reactions to introduce various aromatic and heterocyclic moieties. This allows for the fine-tuning of the electronic properties of the resulting molecules, such as their energy levels and charge-carrier mobilities. By carefully selecting the appended groups, it is possible to design and synthesize novel materials with tailored optoelectronic properties for specific OLED applications, including as emitters or charge-transporting layers. researchgate.netnih.gov

Development of Chemical Sensors and Fluorescent Probes

The development of sensitive and selective chemical sensors and fluorescent probes is a vibrant area of research with applications in environmental monitoring, medical diagnostics, and biological imaging. The 1,6-naphthyridine scaffold, with its inherent fluorescence and ability to be chemically modified, is an attractive platform for the design of such sensors. nih.gov

The bromine atom of this compound serves as a convenient handle for attaching recognition units that can selectively bind to specific analytes. Upon binding, the electronic properties of the naphthyridine core can be perturbed, leading to a change in its fluorescence signal. This "turn-on" or "turn-off" fluorescence response can be used to detect the presence and concentration of the target analyte. For example, naphthalimide-based fluorescent probes, which share structural similarities with naphthyridines, have been successfully developed for the detection of metal ions and other small molecules. nih.gov The synthetic accessibility of 3-substituted 1,6-naphthyridines from the bromo precursor opens the door to creating a new generation of fluorescent sensors with tailored specificities.

Enabling Syntheses in Agrochemical Research

The discovery and development of new agrochemicals, such as fungicides, herbicides, and insecticides, are crucial for ensuring global food security. The 1,6-naphthyridine framework has been identified as a promising scaffold in the design of novel agrochemicals due to the broad spectrum of biological activities exhibited by its derivatives. nih.gov

Designing Novel Heterocyclic Scaffolds for Chemical Biology Probes and Tools

The development of chemical biology probes is essential for dissecting complex biological processes. These molecular tools, which can include fluorescent probes, affinity probes, and photoaffinity labels, allow for the visualization, identification, and functional characterization of biomolecules within their native environment. The unique structural and electronic properties of the 1,6-naphthyridine core make it a compelling scaffold for the design of such probes.

The utility of this compound in this context lies in its capacity to serve as a versatile precursor for a variety of functionalized derivatives. The carbon-bromine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent at the 3-position of the 8-methyl-1,6-naphthyridine core is a key feature that allows for extensive chemical diversification. Two of the most powerful and widely used transformations in this regard are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-naphthyridine with an organoboron reagent, such as a boronic acid or boronate ester. organic-chemistry.orgnih.gov This method is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, alkyl, and alkenyl substituents. The introduction of specific aryl or heteroaryl groups can be used to modulate the electronic properties of the naphthyridine scaffold, which is crucial for the development of fluorescent probes with desired photophysical characteristics. rsc.orgmdpi.comnih.gov For instance, coupling with fluorescent moieties can lead to novel fluorophores for biological imaging.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the bromo-naphthyridine and an amine. wikipedia.orgchemspider.com This is a particularly important transformation for the synthesis of libraries of compounds for screening against biological targets, such as protein kinases. nih.gov The introduction of various amine-containing side chains can systematically alter the steric and electronic properties of the molecule, enabling the optimization of binding affinity and selectivity for a target protein.

The following table illustrates the potential of these cross-coupling reactions for the functionalization of a generic 3-bromo-1,6-naphthyridine (B1288835) scaffold, which is directly applicable to this compound.

Reaction TypeCoupling PartnerCatalyst/Ligand System (Representative)Product TypePotential Application in Chemical Biology
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄, K₂CO₃3-Aryl-1,6-naphthyridineFluorescent probes, Kinase inhibitors
Suzuki-Miyaura Coupling Heteroarylboronic acidPdCl₂(dppf), Na₂CO₃3-Heteroaryl-1,6-naphthyridineDNA-intercalating probes, Enzyme inhibitors
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃, BINAP, NaOtBu3-Amino-1,6-naphthyridineKinase inhibitor scaffolds, Affinity probes
Buchwald-Hartwig Amination Aniline (B41778) derivativePd(OAc)₂, XPhos, K₃PO₄3-(Arylamino)-1,6-naphthyridineBuilding blocks for targeted therapies

Applications in Designing Chemical Biology Probes:

The strategic functionalization of the this compound scaffold through these and other synthetic methods opens the door to a wide array of chemical biology tools.

Fluorescent Probes: By coupling the naphthyridine core with fluorogenic or solvatochromic dyes via Suzuki or other coupling reactions, novel fluorescent probes can be synthesized. rsc.orgnih.gov The inherent fluorescence of some naphthyridine derivatives can also be fine-tuned by the introduction of different substituents at the 3-position. clockss.org These probes can be designed to respond to specific microenvironments, such as changes in polarity or the presence of metal ions, making them valuable for cellular imaging studies. mdpi.com

Kinase Inhibitors: The 1,6-naphthyridine scaffold is a known hinge-binding motif in many protein kinase inhibitors. nih.gov The Buchwald-Hartwig amination of this compound with various amines can generate a library of potential kinase inhibitors. Further functionalization can introduce reactive groups for covalent inhibition or reporter tags for target identification and validation studies.

DNA-Binding Agents and Probes: The planar structure of the 1,6-naphthyridine ring system makes it a candidate for intercalation into DNA. wikipedia.org The introduction of specific side chains at the 3-position can enhance binding affinity and sequence selectivity. By attaching a fluorescent reporter or a reactive cross-linking agent, these molecules can be transformed into probes for studying DNA structure and function.

Q & A

Q. What catalytic systems improve the efficiency of hydrogenation or dehalogenation reactions in 1,6-naphthyridine chemistry?

  • Methodological Answer : Palladium-based catalysts (e.g., Pd/C) are effective for hydrogenolysis of C-Br bonds. For example, sodium/ethanol reduction followed by hydrogenation over PtO₂ yields decahydro derivatives (65% yield) . Ligand design (e.g., phosphines) can enhance selectivity.

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